“(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone” is a chemical compound used for proteomics research . It has been identified as one of the major compounds present in the methanolic extract of Rhizophora apiculata .
The molecular formula of this compound is C16H11BrN2O2 . The InChI string is InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H
. The Canonical SMILES string is C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O
.
The compound has a molecular weight of 343.17 g/mol . It has a melting point of 143-148 °C . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 342.00039 g/mol . The topological polar surface area is 55.1 Ų .
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a chemical compound with significant pharmacological potential. It is classified as a pyrazole derivative featuring a brominated phenolic group and a ketone structure. This compound has garnered attention in scientific research due to its biological activities, particularly its interactions with enzymes and potential therapeutic applications.
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound's unique structure allows it to participate in various chemical reactions and biological processes.
The synthesis of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone typically involves the following steps:
The molecular structure of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone features:
The compound has a molecular weight of approximately 343.18 g/mol and exhibits specific spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone can undergo several types of chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone primarily involves its ability to interact with specific enzymes and proteins in biological systems. Notably, it has demonstrated inhibitory effects on certain kinases involved in cell signaling pathways, which may alter processes such as cell growth and differentiation. This interaction suggests potential applications in anti-inflammatory and anticancer therapies .
The compound exhibits the following physical properties:
Chemical properties include:
Characterization techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity levels, which can exceed 98% in synthesized samples .
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone has several scientific applications:
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone functions as a potent kinase inhibitor, disrupting key inflammatory signaling cascades. Its molecular architecture enables high-affinity binding to ATP pockets of kinases involved in cytokine production, notably JAK (Janus Kinase) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). This binding competitively inhibits phosphorylation events required for NF-κB translocation, thereby suppressing downstream synthesis of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Experimental models demonstrate >60% reduction in cytokine release at micromolar concentrations, validating its role in mitigating cytokine storm pathologies. The bromophenol moiety enhances specificity for kinases overexpressed in synovial tissues, positioning this compound as a candidate for rheumatoid arthritis therapeutics [1] [2].
Table 1: Kinase Targets and Inflammatory Mediators Modulated by the Compound
Target Kinase | Inhibition IC₅₀ (μM) | Affected Cytokines | Experimental Model |
---|---|---|---|
JAK2 | 0.8 ± 0.1 | IL-6, IFN-γ | Macrophage culture |
IRAK4 | 1.2 ± 0.3 | IL-1β, TNF-α | Murine LPS-induced inflammation |
TYK2 | 3.5 ± 0.4 | IL-12, IL-23 | Human PBMCs |
The compound exerts dual anticancer activity through intrinsic apoptosis induction and metastasis blockade. In breast and colon carcinoma cell lines, it triggers mitochondrial membrane depolarization, elevating Bax/Bcl-2 ratios by 5.5-fold and activating caspase-9/-3 executors. Concurrently, it suppresses metastatic dissemination by downregulating matrix metalloproteinases (MMP-2/9) and epithelial-mesenchymal transition (EMT) markers. At 10μM, it achieves >70% inhibition of tumor cell migration in vitro by modulating SNAIL/SLUG transcription factors. The ketone bridge between its pyrazole and bromophenol rings facilitates zinc chelation in MMP catalytic domains, while hydroxyl group interactions enhance DNA binding affinity in pro-apoptotic gene promoters [1] [2] [4].
Table 2: Anticancer Efficacy in Preclinical Models
Cancer Type | Apoptosis Induction | Migration Inhibition (%) | Key Molecular Changes |
---|---|---|---|
Colorectal | EC₅₀ = 7.5μM | 82 ± 4 | ↑ Caspase-3, ↓ Bcl-2 |
Triple-negative breast | EC₅₀ = 5.2μM | 76 ± 6 | ↓ MMP-9, ↑ E-cadherin |
Pancreatic | EC₅₀ = 12.8μM | 68 ± 3 | ↑ p21, ↓ Cyclin D1 |
This ketone derivative disrupts PI3K/AKT/mTOR signaling via allosteric inhibition of PI3Kδ and mTORC1 complexes. Molecular docking simulations reveal hydrogen bonding between its carbonyl group and Val851 residue of PI3Kγ, reducing kinase activity by >90% in silico. In vivo studies show phospho-AKT downregulation at Ser473, causing G1/S cell cycle arrest. Notably, it synergizes with cisplatin by overcoming chemoresistance mechanisms linked to AKT hyperactivation—combination indices reach 0.3 at 50% inhibition (strong synergy). The bromine atom’s electron-withdrawing properties enhance binding to hydrophobic pockets of mTOR’s FRB domain, suppressing cap-dependent translation of oncoproteins [1] [2] [6].
Table 3: Effects on Oncogenic Signaling Pathways
Pathway Component | Inhibition Level | Downstream Effects | Synergy with Standard Therapeutics |
---|---|---|---|
PI3Kδ | IC₅₀ = 0.9μM | ↓ p-AKT, ↓ glucose uptake | Cisplatin (CI = 0.3) |
mTORC1 | IC₅₀ = 1.8μM | ↓ p-S6K, ↓ HIF-1α | Everolimus (CI = 0.5) |
PDK1 | IC₅₀ = 4.2μM | ↓ T308 phosphorylation of AKT | Paclitaxel (CI = 0.4) |
CI = Combination Index (<1 indicates synergy)
Structural and Molecular Basis of Activity
The compound’s bioactivity stems from its unique structure (C₁₆H₁₁BrN₂O₂, MW 343.18). The ortho-hydroxy ketone moiety enables metal chelation and hydrogen bonding with biological targets, while the bromine atom at C5 enhances electrophilicity and membrane permeability. NMR studies confirm intramolecular hydrogen bonding between the phenolic OH and ketone oxygen, stabilizing a planar conformation that penetrates kinase domains. Natural occurrence in Rhizophora apiculata extracts suggests potential bioavailability advantages, though synthetic routes yield higher purity (≥99% by HPLC) [1] [4] [6].
Table 4: Compound Characteristics
Property | Value |
---|---|
Chemical Name | (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone |
CAS Number | 68287-72-9 |
Molecular Formula | C₁₆H₁₁BrN₂O₂ |
Molecular Weight | 343.18 g/mol |
Melting Point | 143–154°C (lit.) |
Appearance | Yellow crystalline solid |
Purity | ≥98–99% (HPLC) |
Storage Conditions | 0–8°C |
SMILES | Oc1ccc(Br)cc1C(=O)c2cnn(c2)-c3ccccc3 |
Natural Source | Rhizophora apiculata (mangrove plant) |
The therapeutic potential of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is underscored by its multimodal targeting of pathogenic pathways. Its kinase inhibitory scaffold offers a versatile template for developing inflammation and oncology therapeutics, warranting further preclinical optimization.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1